4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride
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Overview
Description
4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through acylation reactions using benzoic acid derivatives.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and methoxyethyl group play crucial roles in its binding to target proteins or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)benzoic acid hydrochloride: This compound is similar in structure but lacks the methoxyethyl group.
4-[2-(1-Piperidine)ethoxybenzoic acid hydrochloride: This compound has a similar piperidine and benzoic acid structure but with different substituents.
Uniqueness
The presence of the methoxyethyl group in 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride distinguishes it from other similar compounds
Properties
Molecular Formula |
C15H22ClNO3 |
---|---|
Molecular Weight |
299.79 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-19-11-10-16-8-6-13(7-9-16)12-2-4-14(5-3-12)15(17)18;/h2-5,13H,6-11H2,1H3,(H,17,18);1H |
InChI Key |
HNVNZIHOBKWIFR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC(CC1)C2=CC=C(C=C2)C(=O)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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